molecular formula C9H11N3O B3302818 N-(5-aminopyridin-2-yl)cyclopropanecarboxamide CAS No. 919028-62-9

N-(5-aminopyridin-2-yl)cyclopropanecarboxamide

Cat. No. B3302818
CAS RN: 919028-62-9
M. Wt: 177.2 g/mol
InChI Key: BVMZQTANRUNAPN-UHFFFAOYSA-N
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Description

“N-(5-aminopyridin-2-yl)cyclopropanecarboxamide” is a chemical compound with the CAS Number: 919028-62-9 . It has a molecular weight of 177.21 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is N-(5-amino-2-pyridinyl)cyclopropanecarboxamide . The InChI code for this compound is 1S/C9H11N3O/c10-7-3-4-8(11-5-7)12-9(13)6-1-2-6/h3-6H,1-2,10H2,(H,11,12,13) .


Physical And Chemical Properties Analysis

“N-(5-aminopyridin-2-yl)cyclopropanecarboxamide” is a powder at room temperature . The compound has a molecular weight of 177.21 . Unfortunately, specific physical properties like melting point, boiling point, and density are not available in the data I have.

Scientific Research Applications

PET Tracers for Neuropsychiatric Disorders

García et al. (2014) developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, showing that these compounds have high affinity and selectivity for 5-HT1A receptors, making them promising PET radioligands for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders. The cyclohexanecarboxamide derivative, in particular, was highlighted for its high brain uptake and stability, suggesting potential for advanced brain imaging techniques (García et al., 2014).

Imaging of GSK-3 Enzyme in Alzheimer's Disease

Gao et al. (2017) synthesized isonicotinamides with cyclopropanecarboxamide structures as potential PET agents for imaging the GSK-3 enzyme in Alzheimer's disease. These compounds were developed to improve the diagnosis and understanding of Alzheimer's disease, highlighting the role of GSK-3 enzyme in its pathogenesis. The synthesis approach emphasized the potential of these compounds in neurodegenerative disease research (Gao et al., 2017).

Anticancer Activity

Jayarajan et al. (2019) conducted experimental and computational studies on derivatives of N-(5-aminopyridin-2-yl)cyclopropanecarboxamide, evaluating their non-linear optical (NLO) properties and molecular docking analyses. These studies explored the binding modes of the compounds with the colchicine binding site of tubulin, indicating potential anticancer activity through the inhibition of tubulin polymerization (Jayarajan et al., 2019).

Antimicrobial and Herbicidal Activities

Akbari (2018) synthesized new N-(4-(6-Amino-5-cyano-4-aryl-pyridin-2yl)phenyl)cyclopropane carboxamide derivatives and assessed their antimicrobial activities. This research signifies the broad spectrum of applications of these compounds, extending their utility to fields beyond neuroscience, including agriculture (Akbari, 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-(5-aminopyridin-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-7-3-4-8(11-5-7)12-9(13)6-1-2-6/h3-6H,1-2,10H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMZQTANRUNAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-aminopyridin-2-yl)cyclopropanecarboxamide

CAS RN

919028-62-9
Record name N-(5-aminopyridin-2-yl)cyclopropanecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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